![molecular formula C8H10N2O2S B099322 2-(Phenylsulfinyl)Acetamidoxime CAS No. 17665-59-7](/img/structure/B99322.png)
2-(Phenylsulfinyl)Acetamidoxime
Overview
Description
“2-(Phenylsulfinyl)Acetamidoxime” is a chemical compound with the molecular formula C8H10N2O2S . It has a molecular weight of 198.24 g/mol . The compound is also known by other names such as “(Z)-N’-Hydroxy-2-(phenylsulfinyl)acetimidamide” and "Ethanimidamide, N-hydroxy-2-(phenylsulfinyl)-" .
Molecular Structure Analysis
The compound contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfoxide .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 94.9 Ų, a heavy atom count of 13, and a complexity of 212 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Proteomics Research
2-(Phenylsulfinyl)Acetamidoxime is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, as well as in the development of new diagnostic methods.
Enantioseparations in Thin-Layer Chromatography
The compound has been used in thin-layer chromatography enantioseparations on chiral stationary phases . Enantioseparation is the separation of enantiomers - molecules that are mirror images of each other. This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have different biological activities.
Development of Chiral Chromatographic Methods
The compound’s unique structure could potentially be used in the development of chiral chromatographic methods for the control of enantiomeric purity . This is crucial in the pharmaceutical industry, where the purity of a drug can significantly impact its efficacy and safety.
Investigation of Polar Interactions
The acetamidoxime moiety in the compound indicates a significant and positive effect on enantioresolution, probably owing to strong polar interactions between the compound and the solute . This could be useful in studying polar interactions in various chemical processes.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(benzenesulfinyl)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYGAOWCSLWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfinyl)Acetamidoxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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